REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:11]=[CH:10][C:9]([Br:12])=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].CCN(CC)CC.[C:20]1([CH2:26][C:27](Cl)=[O:28])[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1.C([O-])([O-])=O.[K+].[K+]>C(Cl)Cl>[Br:12][C:9]1[CH:10]=[CH:11][C:2]([NH:1][C:27](=[O:28])[CH2:26][C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)=[C:3]([CH:8]=1)[C:4]([O:6][CH3:7])=[O:5] |f:3.4.5|
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Name
|
|
Quantity
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9 g
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Type
|
reactant
|
Smiles
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NC1=C(C(=O)OC)C=C(C=C1)Br
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Name
|
|
Quantity
|
7.6 mL
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Type
|
reactant
|
Smiles
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CCN(CC)CC
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Name
|
|
Quantity
|
90 mL
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Type
|
solvent
|
Smiles
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C(Cl)Cl
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Name
|
|
Quantity
|
7.26 g
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)CC(=O)Cl
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Name
|
|
Quantity
|
1.88 g
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)CC(=O)Cl
|
Name
|
|
Quantity
|
2.2 mL
|
Type
|
reactant
|
Smiles
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CCN(CC)CC
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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C(=O)([O-])[O-].[K+].[K+]
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Type
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CUSTOM
|
Details
|
the mixture was stirred for 27 hours
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
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Details
|
After completion of the addition
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Type
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CUSTOM
|
Details
|
the cooling bath was removed
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Type
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STIRRING
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Details
|
the mixture was stirred overnight
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Duration
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8 (± 8) h
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Type
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CUSTOM
|
Details
|
the organic layer was separated
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Type
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EXTRACTION
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Details
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the aqueous layer was extracted with CH2Cl2
|
Type
|
WASH
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Details
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The combined organic layers were washed with water
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
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Type
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FILTRATION
|
Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
CH3CN (100 mL) was added
|
Type
|
FILTRATION
|
Details
|
the precipitated solid was filtered
|
Type
|
WASH
|
Details
|
washed with Et2O
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Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
27 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC(=C(C(=O)OC)C1)NC(CC1=CC=CC=C1)=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |